molecular formula C22H31N5O2 B5420651 N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide

N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide

Cat. No.: B5420651
M. Wt: 397.5 g/mol
InChI Key: AKONDPZONLJGFZ-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide” is a complex organic compound. It is related to a class of compounds that have been studied for their potential therapeutic applications . These compounds have shown affinity for alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs) that play a significant role in various neurological conditions .


Molecular Structure Analysis

The molecular structure of such compounds can be complex and often requires advanced techniques like in silico docking and molecular dynamics simulations for analysis . These techniques can help understand the interactions of the compound with target receptors and predict its behavior in a biological system .

Mechanism of Action

The mechanism of action of such compounds often involves interaction with specific receptors. For instance, related compounds have shown to interact with alpha1-adrenergic receptors . They also share a mechanism of action with drugs of abuse such as amphetamines .

Future Directions

The future directions for research on “N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide” and related compounds could involve further exploration of their therapeutic potential. For instance, they could be investigated for their potential as alpha1-adrenergic receptor antagonists . Additionally, more research could be done to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Properties

IUPAC Name

(2R)-2-amino-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2/c1-16(2)20(23)22(28)25-15-17-7-6-10-24-21(17)27-13-11-26(12-14-27)18-8-4-5-9-19(18)29-3/h4-10,16,20H,11-15,23H2,1-3H3,(H,25,28)/t20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKONDPZONLJGFZ-HXUWFJFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)NCC1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.